
Hexadecane
Overview
Description
Hexadecane (C₁₆H₃₄) is a straight-chain alkane with a molecular weight of 226.44 g/mol . It is a colorless, nonpolar hydrocarbon widely used in industrial and scientific applications, including energy storage composites, microbial adhesion studies, and as a solvent or reference compound in analytical chemistry . Its high melting point (~18°C) and boiling point (~287°C) make it suitable for phase change materials (PCMs) in thermal energy storage systems . This compound’s physicochemical properties, such as a logP (octanol-water partition coefficient) of 8.74, indicate high hydrophobicity, influencing its environmental persistence and interactions in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate can be synthesized through the bioactivation of 5-fluorouracil . The process involves a series of enzymatic reactions that convert 5-fluorouracil into its active form, 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate . The synthetic route typically involves the use of enzymes that are also involved in the bioactivation of uracil .
Industrial Production Methods: Industrial production of 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate involves the large-scale synthesis of 5-fluorouracil, followed by its enzymatic conversion to the active compound . The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
High-Temperature Combustion Reactions
Hexadecane undergoes rapid oxidation at elevated temperatures (800–1,500 K), forming CO, CO₂, H₂O, and intermediate hydrocarbons. Key findings include:
- Product Evolution :
Temperature (K) | Oxygen (%) | CO Peak Time | Complete Combustion Time |
---|---|---|---|
900 | 20 | 2 s | 1 s |
1,200 | 20 | 3 ms | <0.05 ms |
1,200 | 5 | 9 ms | 60 ms |
- Kinetic Mechanism : A reduced skeletal mechanism (98 species, 944 reactions) accurately models this compound combustion, incorporating alkyl radical isomerization and β-scission pathways .
Pyrolysis and Thermal Cracking
Under inert conditions, this compound decomposes via free-radical chain reactions:
- Primary Pathways :
- Modeling : Detailed mechanisms (e.g., n-hexadecane’s 151-species, 1,155-reaction mechanism) predict product distributions aligned with shock tube experiments .
Low-Temperature Oxidation
At <800 K, this compound exhibits negative temperature coefficient (NTC) behavior due to competing chain-branching and chain-terminating reactions:
- Key Steps :
- Experimental Validation : Rapid compression machine (RCM) studies show ignition delays of 10–100 ms at 650–800 K .
Anaerobic Degradation
Sulfate-reducing bacteria metabolize this compound under anoxic conditions:
- Pathway :
Substrate | Sulfate Consumed (mol/mol) | Sulfide Produced (mol/mol) |
---|---|---|
This compound | 12.25 | 12.25 |
Phenanthrene | 8.25 | 8.25 |
Microbial Aerobic Degradation
Pseudomonas aeruginosa oxidizes this compound via:
- Enzymatic Hydroxylation : Terminal methyl group oxidation to alcohols, then carboxylic acids .
- Biosurfactant Production : Rhamnolipids enhance hydrocarbon solubility .
Autoxidation Pathways
Long-term storage or aging induces radical-chain autoxidation:
- Products : Hydroperoxides, ketones, and carboxylic acids .
- Reaction Model : Numerical simulations predict this compound autoxidation rates under varying O₂ pressures .
Catalytic Hydroisomerization
Industrial processes convert this compound to branched alkanes for improved fuel properties:
Radiolysis Reactions
Pulse radiolysis generates alkyl radicals (e.g., hexadecyl - C₁₆H₃₃):
Key Reaction Mechanisms
This synthesis integrates thermochemical, microbial, and catalytic data to elucidate this compound’s reactivity across environments[1-9] .
Scientific Research Applications
Chemical and Physical Properties
- Molecular Formula: C16H34
- Molecular Weight: 226.4 g/mol
- Melting Point: 18 °C
- Boiling Point: 287 °C
- Density: 0.773 g/ml
These properties contribute to hexadecane's utility in various applications, particularly in emulsion formation and as a solvent.
Emulsion Preparation
This compound is extensively used in the preparation of oil-in-water emulsions. These emulsions are crucial for studying:
- Protein-Oil Interactions: Research has shown that this compound can facilitate the investigation of globular protein interactions with oils, which is vital for food science and biotechnology .
- Pathogen Growth Studies: The growth of food-borne pathogenic bacteria in liquid cultures has been analyzed using this compound-based emulsions .
Biosurfactant Production
This compound serves as a substrate for the microbial production of biosurfactants, which are surfactants produced by microorganisms that have applications in bioremediation and enhanced oil recovery .
Drug Development
This compound has been utilized in drug formulation studies, particularly in enhancing the solubility of chemotherapeutic agents. For example, carboplatin modified with hexadecyl groups has shown increased liposolubility, making it a candidate for improved cancer treatments .
Radiolabelling
The compound has been employed in radiolabelling techniques, particularly for exosomes and hydrogels, enhancing imaging techniques like positron emission tomography (PET) in medical diagnostics .
Fuel Reference Standard
This compound is assigned a cetane number of 100, serving as a reference for evaluating the combustion quality of diesel fuels. This property is crucial for developing efficient fuel formulations that meet regulatory standards .
Phase Change Materials (PCM)
This compound is used as a phase change material due to its thermal properties. It can store and release thermal energy effectively, making it suitable for applications in thermal energy storage systems and building materials designed to improve energy efficiency .
Biodegradation Studies
Research has demonstrated that certain microorganisms can degrade this compound under saline conditions, highlighting its potential role in bioremediation strategies for oil spills and contaminated sites .
Solvent in Environmental Monitoring
This compound's properties allow it to be used as a solvent in environmental monitoring studies, particularly in assessing the partitioning behavior of pollutants between water and organic phases .
Case Studies
Mechanism of Action
5-Fluoro-2’-Deoxyuridine-5’-Monophosphate exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA synthesis . The compound forms a covalent complex with the enzyme, leading to its irreversible inhibition . This inhibition disrupts the synthesis of DNA and prevents cell proliferation .
Comparison with Similar Compounds
Structural and Physical Properties
Hexadecane belongs to the n-alkane family, characterized by linear carbon chains. Key comparisons with shorter and branched alkanes include:
Table 1: Physical Properties of Selected Alkanes
*Estimated based on structural similarity.
- Chain Length Effects : Longer alkanes like this compound exhibit higher viscosity, boiling points, and hydrophobicity compared to shorter chains (e.g., heptane) due to increased van der Waals interactions .
- Branched Isomers : Branched alkanes (e.g., 2,6,10,14-tetramethylthis compound) typically have lower melting points and higher logP values than linear counterparts due to reduced molecular packing efficiency .
Chemical Reactivity and Solvent Behavior
- Pyrolysis and Radical Formation : In pyrolysis studies, this compound acts as a solvent for hexyl sulfide, generating a distinct radical pool compared to supercritical water (SCW). Its high concentration in mixtures dominates radical initiation pathways, unlike SCW, which promotes direct C–S bond cleavage .
- This behavior contrasts with shorter alkanes (e.g., heptane), which may partition more readily into micelles .
Interfacial and Surface Properties
- Interfacial Tension (IFT) : this compound-N₂ systems show higher IFT values than heptane-N₂, attributed to stronger intermolecular forces in longer hydrocarbon chains. This property is critical in petroleum engineering for predicting fluid behavior in reservoirs .
- Superoleophobic Surfaces : this compound displays remarkably low contact angle hysteresis (Δθ = 6°) on fluorodecyl POSS-coated surfaces, outperforming many low-surface-tension oils. For example, beads-only surfaces exhibit advancing/receding angles of 156°/150°, indicating superior repellency .
Analytical and Diagnostic Uses
- Deuterated Form (this compound-d₃₄): Used as an internal standard in GC-MS for quantifying parent compounds in complex mixtures. Its isotopic stability provides precision unmatched by non-deuterated alkanes .
- Biomarker Potential: this compound is identified in exhaled volatile organic compounds (VOCs) during lipid peroxidation, though less specific to lung cancer compared to caprolactam or propanoic acid .
Biological Activity
Hexadecane, a straight-chain alkane with the chemical formula , is a significant compound in various biological and environmental contexts. Its biological activity primarily relates to its role in microbial degradation, bioremediation, and potential pharmacological applications. This article explores these aspects in detail, supported by data tables and case studies.
Microbial Degradation and Bioremediation
This compound is a notable substrate for microbial degradation, particularly in anaerobic and nitrate-reducing environments. Various studies have demonstrated the ability of specific microbial consortia to utilize this compound as a sole carbon source.
Case Study: Anaerobic Biodegradation of this compound
In a study focusing on anaerobic degradation, researchers characterized a nitrate-reducing consortium capable of degrading this compound. The study found that protein concentrations increased significantly during growth on this compound, indicating active microbial metabolism. Specifically, protein levels rose 6.6-fold, demonstrating the consortium's efficiency in utilizing this compound for growth .
Table 1: Nitrate Reduction and Metabolite Production in this compound-Degrading Cultures
Treatment Type | Nitrate Loss (mM) | Nitrite Production (mM) | Observations |
---|---|---|---|
Active Cultures | 1.84 ± 0.78 | Detected | Significant growth observed |
Sterile Controls | Not detected | Not detected | No microbial activity |
Bacterial Strains and Removal Efficiency
Different bacterial strains exhibit varying efficiencies in this compound removal. A study evaluated the performance of Acinetobacter and Acromobacter species in removing this compound from contaminated soil.
Table 2: this compound Removal Efficiency by Bacterial Strains
Bacterial Strain | Mean Removal (%) | Maximum Removal (%) | Days of Exposure |
---|---|---|---|
Acinetobacter | 26.9 ± 9.9 | 46.7 | 80 |
Acromobacter | 27.86 ± 11.98 | Not specified | 80 |
Consortium (both) | 27.94 ± 12.22 | Not specified | 80 |
The maximum removal efficiency observed was attributed to optimized conditions such as nutrient concentration and the carbon-to-nitrogen-to-phosphorus (C:N:P) ratio .
The mechanisms underlying this compound degradation involve various enzymatic pathways that facilitate its breakdown into less harmful substances. Enzymes associated with bacterial membranes play a crucial role in this process, as they help to decompose the hydrophobic compound effectively.
Case Study: Localization of Degradation Enzymes
Research has shown that the main enzymes responsible for this compound degradation are cytoplasmic and membrane-associated . The study highlighted that bacterial growth rates decreased significantly with increasing this compound concentrations due to metabolic overload, which can adversely affect membrane integrity.
Pharmacological Potential
While primarily recognized for its environmental significance, this compound and its derivatives may also possess pharmacological properties. Some studies suggest that certain alkyl compounds can influence biological systems positively.
Table 3: Antioxidant Activity of this compound Derivatives
Compound | IC50 (μg/mL) |
---|---|
Palmarumycin C2 | Not detected |
Palmarumycin C3 | 37.57 |
BHT (Control) | 19.15 |
The antioxidant activities of this compound derivatives indicate potential therapeutic applications, particularly in neuroprotection and anti-inflammatory contexts .
Q & A
Basic Research Questions
Q. How is the solubility of gases like CO₂ in hexadecane experimentally determined under varying thermodynamic conditions?
Experimental determination involves measuring phase equilibria using apparatus validated for low-pressure ranges (51.7–535.4 kPa) and temperatures (303.2–323.2 K). Bubble-point calculations are correlated with thermodynamic models like the Peng-Robinson equation of state to predict solubility .
Q. What factors influence the adsorption and mobility of this compound in soil systems?
this compound’s mobility is assessed via soil adsorption constants (Koc), with experimental values ranging from 50–400. However, studies often exceed its aqueous solubility (0.9 µg/L at 25°C), leading to questionable adsorption results. Molecular connectivity indices estimate Koc at ~53,000, indicating immobility, but discrepancies arise due to methodological limitations .
Q. Why is this compound commonly used as a surrogate in fuel research?
Its well-documented thermodynamic properties and structural similarity to diesel (cetane number = 100) make it ideal for modeling combustion and reforming processes. This compound’s autothermal reforming yields high H₂ production, with water-gas shift reactions mitigating CO byproducts .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental data for this compound’s thermodynamic properties be resolved?
Molecular dynamics simulations overestimate critical temperatures (e.g., 10% deviation for this compound) due to chain-length dependency. Rescaling energy parameters or integrating polarization effects in force fields may improve accuracy, as seen in free-energy transfer studies between water and this compound .
Q. What methodologies optimize this compound’s role in molecularly imprinted nanoparticle synthesis?
A uniform experimental design (U18 matrix) evaluates seven factors (monomer, cross-linker, this compound quantity, solvent, time, temperature) at six levels. Artificial neural networks further refine parameter optimization, enhancing imprinting efficiency .
Q. What mechanisms explain this compound’s biodegradation efficiency by bacterial strains?
Bacterial degradation achieves ~90% efficiency within 5 days via enzymatic oxidation. Key factors include microbial consortia diversity, nutrient availability, and surfactant-enhanced bioavailability, as demonstrated in oil-spill mitigation studies .
Q. How do interfacial dynamics and slip phenomena affect this compound’s flow behavior on hydrophobic surfaces?
Total internal reflection-fluorescence recovery reveals slip lengths up to 80 nm near hydrocarbon-coated surfaces. Surface roughness and fluid-solid interaction strength antagonistically modulate slip, critical for microfluidic applications .
Q. How do competing models (hydrodynamic vs. molecular-kinetic) explain this compound’s wetting dynamics?
Advancing contact angles for this compound on fluorinated surfaces align with molecular-kinetic theory (molecular-scale jumps), while receding dynamics require combined hydrodynamic modeling. Discrepancies arise from characteristic lengths exceeding molecular dimensions in dewetting .
Q. What are the challenges in validating skeletal mechanisms for this compound combustion?
A 237-species reduced mechanism for this compound combustion requires supercomputing validation (e.g., Red Mesa cluster). Challenges include balancing computational efficiency with accuracy in predicting ignition delays and emission profiles .
Q. How do soil adsorption studies account for this compound’s solubility limitations?
Adsorption experiments often use this compound concentrations exceeding solubility, leading to overestimates. Alternative methods, such as Freundlich isotherms and organic carbon-normalized Koc, provide more reliable estimates despite variability in soil composition .
Properties
IUPAC Name |
hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
Record name | N-HEXADECANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | hexadecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hexadecane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027195 | |
Record name | Hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hexadecane is a colorless liquid. (NTP, 1992), Liquid, Clear liquid; Melting point equals 18 degrees C; [HSDB] | |
Record name | N-HEXADECANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexadecane | |
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Record name | Hexadecane | |
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Record name | Hexadecane | |
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Boiling Point |
549 °F at 760 mmHg (NTP, 1992), boiling point equals 549 °F, 286.9 °C, 286.00 to 287.00 °C. @ 760.00 mm Hg | |
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Record name | Hexadecane | |
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Record name | n-Hexadecane | |
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Record name | Hexadecane | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
275 °F (NTP, 1992), Flash point equals 275 °F, >212 °F (>100 °C), 135 °C (275 °F) - closed cup | |
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Record name | Hexadecane | |
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Record name | n-Hexadecane | |
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Solubility |
In water, 2.1X10-5 mg/L at 25 °C, Solubility sea water: 0.00004 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride, 9e-07 mg/mL at 25 °C | |
Record name | n-Hexadecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |
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Record name | Hexadecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7701 g/cu cm at 25 °C | |
Record name | N-HEXADECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20469 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Hexadecane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.8 (Air = 1) | |
Record name | N-HEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20469 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Hexadecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00143 [mmHg], 0.00149 mm Hg at 25 °C | |
Record name | Hexadecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | n-Hexadecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Leaflets from acetone | |
CAS No. |
544-76-3 | |
Record name | N-HEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20469 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | n-Hexadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXADECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Z00SHP6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | n-Hexadecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexadecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64.7 °F (NTP, 1992), 18.18 °C, 18.17 °C | |
Record name | N-HEXADECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20469 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Hexadecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6854 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexadecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033792 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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